molecular formula C18H19NO2S B5658625 1-(9H-fluoren-2-ylsulfonyl)piperidine

1-(9H-fluoren-2-ylsulfonyl)piperidine

Cat. No.: B5658625
M. Wt: 313.4 g/mol
InChI Key: ZRERYCAEIILUFT-UHFFFAOYSA-N
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Description

1-(9H-fluoren-2-ylsulfonyl)piperidine is a chemical compound that belongs to the class of sulfonyl piperidines It features a piperidine ring attached to a fluorenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-2-ylsulfonyl)piperidine typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-2-ylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(9H-fluoren-2-ylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-2-ylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-fluoren-2-ylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(9H-fluoren-2-ylsulfonyl)morpholine: Contains a morpholine ring instead of a piperidine ring.

    1-(9H-fluoren-2-ylsulfonyl)piperazine: Features a piperazine ring in place of the piperidine ring.

Uniqueness

1-(9H-fluoren-2-ylsulfonyl)piperidine is unique due to its specific combination of the fluorenyl sulfonyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

IUPAC Name

1-(9H-fluoren-2-ylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-22(21,19-10-4-1-5-11-19)16-8-9-18-15(13-16)12-14-6-2-3-7-17(14)18/h2-3,6-9,13H,1,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRERYCAEIILUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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